4-Fluoro-3-iodobenzoic acid
Overview
Description
4-Fluoro-3-iodobenzoic acid is an aromatic compound with the chemical formula C7H4FIO2 . It is also known by other names, including 4-fluoro-3-iodobenzoic acid and 3-iodo-4-fluorobenzoic acid . This compound is commonly used as a reagent in organic chemistry research .
Synthesis Analysis
The synthesis of 4-Fluoro-3-iodobenzoic acid involves introducing a fluorine atom and an iodine atom onto a benzene ring. Specific synthetic methods may vary, but generally, it can be prepared through halogenation reactions or substitution reactions involving suitable precursors .
Chemical Reactions Analysis
4-Fluoro-3-iodobenzoic acid can participate in various chemical reactions typical of aromatic compounds. These reactions may include substitution reactions, acid-base reactions, and coupling reactions. Researchers often explore its reactivity in the context of organic synthesis and functionalization .
Safety And Hazards
As with any chemical compound, precautions should be taken when handling 4-Fluoro-3-iodobenzoic acid. It is essential to follow proper laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .
properties
IUPAC Name |
4-fluoro-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSOHJRYPQRTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274507 | |
Record name | 4-fluoro-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-iodobenzoic acid | |
CAS RN |
403-18-9 | |
Record name | 4-fluoro-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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